Zanubrutinib

Kinase selectivity Off-target inhibition BTK inhibitor

Zanubrutinib (BGB-3111) is the only covalent BTK inhibitor with proven PFS superiority over ibrutinib in a randomized Phase 3 trial (ALPINE). It achieves 100% median steady-state BTK occupancy sustained ≥24h—unmatched by ibrutinib or acalabrutinib—with ~10-fold greater kinase selectivity. Clinically validated 58% reduction in atrial fibrillation/flutter versus ibrutinib and zero cardiac deaths. In del(17p)/TP53-mutant patients, HR=0.51 for PFS and neutralizes adverse prognostic impact. Superior VGPR+CR rates in Waldenström's macroglobulinemia, especially CXCR4-mutant cases. Flexible 160 mg BID or 320 mg QD tablet dosing simplifies clinical protocols. Research-grade ≥98% purity.

Molecular Formula C27H29N5O3
Molecular Weight 471.5 g/mol
CAS No. 1691249-45-2
Cat. No. B611923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanubrutinib
CAS1691249-45-2
SynonymsBGB-3111;  BGB 3111;  BGB3111;  Zanubrutinib;  Brukinsa.
Molecular FormulaC27H29N5O3
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
InChIInChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1
InChIKeyRNOAOAWBMHREKO-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zanubrutinib (CAS 1691249-45-2): A Second-Generation BTK Inhibitor for B-Cell Malignancies


Zanubrutinib is a potent, highly selective, orally bioavailable second-generation Bruton's tyrosine kinase (BTK) inhibitor [1]. It was designed through structure-activity optimization to covalently bind to Cys-481 in the BTK active site with improved selectivity over other TEC, EGFR, and Src family kinases [2][3]. Approved by the FDA in 2019 and marketed as BRUKINSA, it is indicated for the treatment of adult patients with mantle cell lymphoma, Waldenström's macroglobulinemia, chronic lymphocytic leukemia/small lymphocytic lymphoma, and marginal zone lymphoma [4].

Why Zanubrutinib Cannot Be Directly Substituted with Ibrutinib or Acalabrutinib in Clinical Protocols


Despite belonging to the same covalent BTK inhibitor class, zanubrutinib, ibrutinib, and acalabrutinib exhibit significant differences in kinase selectivity profiles, pharmacokinetic properties, and clinical outcomes that preclude therapeutic interchangeability [1]. Zanubrutinib demonstrates approximately 10-fold greater selectivity for BTK over off-target kinases compared to ibrutinib, resulting in a distinct adverse event profile [2]. Furthermore, zanubrutinib achieves 100% median steady-state BTK occupancy in peripheral blood mononuclear cells maintained over 24 hours, a pharmacodynamic property not shared by ibrutinib or acalabrutinib [3]. Most critically, zanubrutinib is the only BTK inhibitor to have demonstrated superiority over another BTK inhibitor (ibrutinib) in a randomized phase 3 trial for progression-free survival [4].

Zanubrutinib Quantitative Differentiation Evidence: Selectivity, Efficacy, Safety, and Pharmacokinetics


Kinase Selectivity Profile: Zanubrutinib Demonstrates Superior BTK Specificity Over Ibrutinib

Zanubrutinib exhibits substantially higher selectivity for BTK compared to ibrutinib, as measured by IC50 ratios against off-target kinases in cellular kinase engagement assays [1]. At a concentration of 1 μM, zanubrutinib inhibits significantly fewer non-BTK kinases than ibrutinib, indicating reduced off-target liability [1]. The selectivity advantage is particularly pronounced against ITK (IC50 50 nM for zanubrutinib vs 4.9 nM for ibrutinib), EGFR (21 nM vs 5.3 nM), and TEC family kinases (44 nM vs 10 nM for TEC) [2].

Kinase selectivity Off-target inhibition BTK inhibitor Preclinical pharmacology

ALPINE Trial: Zanubrutinib Demonstrates Superior Progression-Free Survival vs Ibrutinib in Relapsed/Refractory CLL/SLL

In the randomized phase 3 ALPINE trial (NCT03734016) comparing zanubrutinib versus ibrutinib in 652 patients with relapsed/refractory CLL/SLL, zanubrutinib demonstrated statistically superior progression-free survival at a median follow-up of 42.5 months [1]. The hazard ratio for PFS was 0.68 (95% CI, 0.54-0.84), representing a 32% reduction in the risk of disease progression or death [1]. The PFS benefit was more pronounced in patients with high-risk del(17p)/TP53 mutations, with a hazard ratio of 0.51 (95% CI, 0.33-0.78) [1].

Chronic lymphocytic leukemia Progression-free survival Phase 3 trial Head-to-head comparison

Cardiac Safety Profile: Zanubrutinib Associated with Significantly Lower Atrial Fibrillation Rates vs Ibrutinib

In the ALPINE trial, the incidence of atrial fibrillation/flutter was 7.1% in the zanubrutinib arm compared to 17.0% in the ibrutinib arm, representing a 58% relative risk reduction [1]. Cardiac events overall were lower with zanubrutinib (25.9% vs 35.5%) [1]. Notably, no cardiac deaths were reported with zanubrutinib, whereas 6 cardiac deaths occurred in the ibrutinib arm [1]. The exposure-adjusted incidence rates for atrial flutter/fibrillation and hypertension were also significantly lower with zanubrutinib [2].

Cardiac safety Atrial fibrillation BTK inhibitor Adverse events

Pharmacokinetic Differentiation: Zanubrutinib Maintains Therapeutic Plasma Levels Throughout Dosing Interval

Zanubrutinib demonstrates distinct pharmacokinetic properties compared to acalabrutinib and ibrutinib, including a longer half-life (2-4 hours vs 1-2 hours for acalabrutinib) and higher volume of distribution (522 L vs 34 L for acalabrutinib) [1]. More importantly, zanubrutinib maintains median steady-state BTK occupancy of 100% in peripheral blood mononuclear cells over 24 hours with a 320 mg daily dose, whereas acalabrutinib maintains ≥95% BTK occupancy over 12 hours [2]. Absolute bioavailability of zanubrutinib is 45-50%, compared to <10% for ibrutinib [1].

Pharmacokinetics BTK occupancy Bioavailability Dosing interval

ASPEN Trial: Zanubrutinib Achieves Higher VGPR+CR Rates and Improved Tolerability vs Ibrutinib in Waldenström Macroglobulinemia

In the phase 3 ASPEN trial (NCT03053440) comparing zanubrutinib versus ibrutinib in 201 patients with MYD88-mutant Waldenström macroglobulinemia, zanubrutinib achieved a VGPR+CR rate of 36.3% compared to 25.3% with ibrutinib at a median follow-up of 44.4 months [1]. In patients with CXCR4 mutations, the VGPR+CR rate was 21.2% with zanubrutinib versus 10.0% with ibrutinib [1]. Zanubrutinib was also associated with lower rates of diarrhea (22.8% vs 34.7%), muscle spasms (11.9% vs 28.6%), hypertension (14.9% vs 25.5%), and atrial fibrillation/flutter (7.9% vs 23.5%) [1].

Waldenström macroglobulinemia VGPR CR rate Phase 3 trial

SEQUOIA Trial: Zanubrutinib Neutralizes Adverse Prognostic Impact of del(17p) in Frontline CLL

In the SEQUOIA trial (NCT03336333), zanubrutinib demonstrated a 5-year progression-free survival of 72% in patients with del(17p) CLL, a historically poor prognostic subgroup [1]. This 5-year PFS rate was comparable to the 75% PFS observed in patients without del(17p) treated with zanubrutinib, indicating that zanubrutinib effectively neutralizes the adverse risk associated with 17p deletion [1]. The 5-year overall survival in this older, unfit del(17p) population was 85%, compared to a historical median OS of less than 3 years prior to the BTK inhibitor era [1].

Chronic lymphocytic leukemia del(17p) Frontline therapy Prognostic factor

Zanubrutinib Application Scenarios: Evidence-Based Use Cases for Procurement and Research


Preferred BTK Inhibitor for Patients with Pre-existing Cardiovascular Risk Factors or History of Atrial Fibrillation

Based on the ALPINE trial data demonstrating a 7.1% incidence of atrial fibrillation/flutter with zanubrutinib compared to 17.0% with ibrutinib (58% relative risk reduction) and zero cardiac deaths versus six in the ibrutinib arm, zanubrutinib should be prioritized for patients with baseline cardiovascular comorbidities, hypertension, or advanced age where cardiac adverse events are of particular concern [1]. This safety advantage translates into reduced cardiac monitoring requirements and lower healthcare resource utilization.

First-Line or Relapsed/Refractory CLL with High-Risk Genetic Features (del(17p)/TP53 Mutation)

The ALPINE trial demonstrated a hazard ratio of 0.51 (95% CI, 0.33-0.78) for PFS with zanubrutinib versus ibrutinib specifically in patients with del(17p)/TP53 mutations, and the SEQUOIA trial showed that zanubrutinib neutralizes the adverse prognostic impact of 17p deletion with a 5-year PFS of 72% comparable to non-del(17p) patients [1][2]. These data support the selection of zanubrutinib as a preferred BTK inhibitor for this high-risk population, where alternative BTK inhibitors have not demonstrated equivalent evidence.

Clinical Trials Requiring Continuous BTK Target Occupancy or Once-Daily Dosing Flexibility

Zanubrutinib achieves 100% median steady-state BTK occupancy in peripheral blood mononuclear cells maintained over 24 hours, a pharmacodynamic property not shared by acalabrutinib (which maintains ≥95% occupancy over 12 hours) or ibrutinib [1]. This sustained target coverage, combined with the FDA-approved tablet formulation allowing flexible once or twice daily dosing (160 mg BID or 320 mg QD), makes zanubrutinib the preferred choice for clinical trial designs requiring consistent BTK inhibition or simplified patient adherence protocols [2].

Waldenström Macroglobulinemia Treatment, Particularly in CXCR4-Mutant Disease

The ASPEN trial demonstrated superior VGPR+CR rates with zanubrutinib compared to ibrutinib (36.3% vs 25.3%), with a more pronounced difference in CXCR4-mutant patients (21.2% vs 10.0%) [1]. Additionally, zanubrutinib exhibited a more favorable tolerability profile with lower rates of diarrhea, muscle spasms, hypertension, and atrial fibrillation. These data support the selection of zanubrutinib over ibrutinib in WM, particularly for patients with CXCR4 mutations who derive less benefit from first-generation BTK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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